Product packaging for 3-Amino-4-hydrazinylbenzenesulfonamide(Cat. No.:)

3-Amino-4-hydrazinylbenzenesulfonamide

Cat. No.: B12512188
M. Wt: 202.24 g/mol
InChI Key: ZDZLTNFYTPUNJR-UHFFFAOYSA-N
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Description

3-Amino-4-hydrazinylbenzenesulfonamide is a benzenesulfonamide derivative supplied for research purposes. Compounds within the benzenesulfonamide class are known for their versatile chemical properties and are frequently investigated in various scientific fields. The presence of both amino and hydrazinyl functional groups on the benzene ring suggests potential reactivity and utility in organic synthesis, potentially serving as a key intermediate for the development of more complex molecules. Researchers value this structural motif for designing compounds with specific activities. This product is intended for laboratory research use only and is not classified as a drug, food additive, or for any personal use. Always refer to the material safety data sheet (MSDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N4O2S B12512188 3-Amino-4-hydrazinylbenzenesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N4O2S

Molecular Weight

202.24 g/mol

IUPAC Name

3-amino-4-hydrazinylbenzenesulfonamide

InChI

InChI=1S/C6H10N4O2S/c7-5-3-4(13(9,11)12)1-2-6(5)10-8/h1-3,10H,7-8H2,(H2,9,11,12)

InChI Key

ZDZLTNFYTPUNJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)NN

Origin of Product

United States

Structural Context and Significance of the Hydrazine, Amino, and Sulfonamide Moieties

The unique chemical personality of 3-Amino-4-hydrazinylbenzenesulfonamide is derived from the interplay of its three key functional groups: an amino group (-NH2), a hydrazinyl group (-NHNH2), and a sulfonamide group (-SO2NH2). Each of these moieties contributes distinct electronic and steric properties to the molecule, rendering it a highly reactive and versatile building block.

The sulfonamide group is a cornerstone in medicinal chemistry, forming the basis for a wide array of drugs, including antibacterial agents and carbonic anhydrase inhibitors. tandfonline.combldpharm.comnih.gov Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring and the basicity of the amino and hydrazinyl groups. The presence of the sulfonamide moiety can also enhance the metabolic stability of molecules into which it is incorporated. nih.gov

The amino group , a primary arylamine, is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. spectrabase.com Its basicity and nucleophilicity are modulated by the electron-withdrawing sulfonamide group. This group is a key feature in many biologically active compounds and provides a reactive handle for a variety of chemical transformations.

The hydrazinyl group is a potent nucleophile, known for its reactivity towards carbonyl compounds to form hydrazones. google.com Aromatic hydrazines are generally more reactive towards carbonyls than their aliphatic counterparts. google.com This functionality is crucial for the construction of various heterocyclic systems, such as pyrazoles and triazoles. researchgate.netnih.gov The relative nucleophilicity of hydrazines compared to amines can be similar, making chemoselective reactions a key consideration in synthesis. acs.orgnih.gov

The ortho-disposition of the amino and hydrazinyl groups on the benzene (B151609) ring presents opportunities for intramolecular reactions and the formation of fused heterocyclic systems, a common strategy in the synthesis of complex molecules. The combined presence of these three functional groups in a single molecule creates a unique platform for diverse chemical exploration.

Overview of Its Role As a Versatile Chemical Intermediate

While specific, documented examples of 3-Amino-4-hydrazinylbenzenesulfonamide as a chemical intermediate are not extensively reported in publicly available literature, its structural features strongly suggest its utility as a versatile precursor in organic synthesis. The reactivity of its functional groups allows for a multitude of transformations, making it a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic compounds.

The hydrazinyl moiety can readily react with dicarbonyl compounds, such as 1,3-diketones, to form pyrazole (B372694) rings, a common motif in pharmaceuticals. For instance, the reaction of a substituted hydrazinylbenzenesulfonamide with chalcones in acetic acid has been shown to produce pyrazole-based benzenesulfonamides. researchgate.net Similarly, the amino group can be a precursor to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring.

Furthermore, the adjacent amino and hydrazinyl groups can participate in condensation reactions with suitable reagents to form fused heterocyclic systems. For example, reaction with a one-carbon synthon could lead to the formation of a 1,2,4-triazine (B1199460) ring fused to the benzene (B151609) ring. The amino group itself can be acylated or alkylated to introduce further diversity. researchgate.net The sulfonamide group, while generally stable, can also be a site for modification, although this is less common.

The potential of this compound as an intermediate is underscored by the numerous syntheses of bioactive molecules starting from structurally related compounds. For example, 3-amino-4-hydroxybenzenesulfonamide (B74053) is a known reagent for synthesizing antagonists for the somatostatin (B550006) receptor subtype 5 (SST5R) and has applications in dye chemistry. nih.gov

Current Research Landscape and Potential Areas of Investigation

Established Synthetic Pathways and Precursors

The synthesis of this compound can be approached through several strategic routes, primarily centered around the formation of the key hydrazinyl group on a pre-existing benzenesulfonamide (B165840) core.

Diazotization-Reduction Approaches

A classical and highly effective method for introducing a hydrazine (B178648) functional group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by reduction of the resulting diazonium salt. For the synthesis of this compound, the logical precursor is 3,4-diaminobenzenesulfonamide (B1301043).

The process involves two key steps:

Diazotization: The 4-amino group of 3,4-diaminobenzenesulfonamide is selectively diazotized. This is typically achieved by treating the substrate with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂). The 3-amino group generally remains unaffected under these controlled conditions. The reaction forms a diazonium salt intermediate.

Reduction: The formed diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in a concentrated acidic medium, such as hydrochloric acid. The reduction carefully converts the diazonium group (-N₂⁺) into a hydrazinyl group (-NHNH₂).

This pathway is a well-established method for creating aryl hydrazines from their corresponding anilines.

Alternative Synthetic Routes

Beyond the diazotization-reduction sequence, alternative methods primarily focus on nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution: This approach utilizes a precursor where the C4 position of the benzene (B151609) ring is substituted with a good leaving group, such as a halogen (e.g., chlorine). The synthesis would start from 3-amino-4-chlorobenzenesulfonamide. This compound is then reacted with hydrazine (N₂H₄) or hydrazine hydrate (B1144303). The highly nucleophilic hydrazine displaces the chloride ion at the C4 position to yield the final product.

Patents describing the synthesis of related 4-sulfonamidophenyl hydrazines have demonstrated the viability of this approach, often performed in an aqueous medium where hydrazine is used in excess to drive the reaction forward and minimize side products. google.com The reaction rate is dependent on the concentration of hydrazine, consistent with a second-order reaction mechanism. google.com

Palladium-Catalyzed Cross-Coupling: Modern synthetic organic chemistry offers palladium-catalyzed cross-coupling reactions as another alternative for forming the C-N bond between the aryl ring and the hydrazine moiety. This method would typically involve coupling an aryl halide, such as 3-amino-4-chlorobenzenesulfonamide, with a protected hydrazine or hydrazine itself. Research has shown successful coupling between various aryl halides and hydrazine using a palladium catalyst and a suitable ligand, such as CyPF-tBu (1-dicyclohexylphosphino-1′,2′,3′,4′,5′-pentaphenyl-ferrocene). nih.gov This technique is notable for its tolerance of a wide range of functional groups. nih.gov

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of the synthesis. Strategies differ depending on the chosen synthetic pathway.

For nucleophilic substitution reactions , key parameters to optimize include the mole ratio of reactants, temperature, and reaction time. Using an excess of hydrazine is a common strategy to increase the reaction rate. google.com For instance, mole ratios of hydrazine to the benzenesulfonamide substrate can range from 2:1 to 20:1, with a preferred range often being 5:1 to 10:1 to ensure efficient conversion. google.com Temperature is also a critical factor; for related syntheses, temperatures between 70°C and 130°C have been found to be effective. google.com

The table below outlines typical conditions for a nucleophilic aromatic substitution approach based on related syntheses.

ParameterConditionRationale / FindingSource
Substrate 3-Amino-4-chlorobenzenesulfonamidePrecursor with a leaving group at C4-
Reagent Hydrazine Hydrate (excess)Acts as nucleophile; excess drives reaction google.com
Solvent WaterEffective medium, avoids organic solvents google.com
Temperature 80°C - 100°CProvides sufficient energy for substitution google.com
Pressure AtmosphericSufficient for this transformation google.com
Yield >90% (achieved in similar systems)High efficiency is possible with optimization google.com

For palladium-catalyzed coupling , optimization focuses on the catalyst system (palladium source and ligand) and the base. Studies on the monoarylation of hydrazine have shown that catalyst loadings can be as low as 800 ppm of palladium, with bases like potassium hydroxide (B78521) (KOH) or sodium tert-butoxide (NaOtBu) being effective. nih.gov The choice of base can be critical; for example, electron-rich chloroarenes may show significantly higher yields with NaOtBu compared to KOH. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of sulfonamides, including this compound, aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.comsci-hub.se

Key green strategies applicable to this synthesis include:

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. rsc.org The nucleophilic substitution of a 4-chlorobenzenesulfonamide (B1664158) with hydrazine can be effectively carried out in water, which simplifies workup and reduces environmental impact. google.com Studies have demonstrated excellent yields and purity for sulfonamide synthesis in water, often requiring only filtration for product isolation. rsc.org

Solvent-Free Reactions (Mechanochemistry): Mechanochemical approaches, which involve reactions in a ball mill without bulk solvents, represent a significant advancement in green synthesis. rsc.org This technique has been successfully applied to the synthesis of sulfonamides from disulfides in a one-pot, two-step process, offering a cost-effective and environmentally friendly route. rsc.org

Catalytic Processes: Utilizing catalysts, such as in palladium-catalyzed cross-coupling, reduces the need for stoichiometric reagents that generate significant waste. acs.org Magnetite-immobilized nano-catalysts have been developed for sulfonamide synthesis, allowing for easy catalyst recovery and reuse, which further enhances the green credentials of the process. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Diazotization-reduction and nucleophilic substitution pathways can be designed to have high atom economy.

Purification and Isolation Protocols for Research Applications

The final purity of this compound is critical for its use in subsequent research applications. The purification protocol depends on the synthetic route employed and the nature of the impurities.

A common method for isolating the product from aqueous reaction mixtures involves acidification . After a nucleophilic substitution reaction, the product may precipitate out of the solution upon cooling and acidification with an acid like hydrochloric acid (HCl). rsc.org The resulting solid can then be collected by simple filtration . google.com

Given that aryl hydrazines can be sensitive to air oxidation, they are often converted into more stable salts for storage and handling. The most common salt is the hydrochloride, formed by treating the free base with hydrochloric acid. google.comnih.gov This salt is often more stable and easier to handle than the free base.

For higher purity, recrystallization is a standard technique. The crude product, either as the free base or a salt, is dissolved in a suitable hot solvent (or solvent mixture) and allowed to cool slowly, causing the formation of pure crystals. google.com For instance, the hydrochloride salt can be recrystallized from fresh or recycled solvent to improve purity. google.com

In some cases, especially when dealing with complex reaction mixtures or for achieving very high purity, column chromatography may be employed. However, due to the polar nature of the compound and its potential instability on silica, this method may require careful optimization of the stationary and mobile phases. An alternative strategy reported for air-sensitive aryl hydrazines is their in-situ conversion to more stable derivatives, such as pyrazoles, which are more amenable to chromatographic purification. nih.gov

The table below summarizes common purification techniques.

MethodDescriptionPurposeSource
Precipitation/Filtration The product is precipitated from the reaction mixture, often by pH adjustment, and collected by filtration.Primary isolation of the crude product. google.comrsc.org
Salt Formation The free base is converted to a stable salt, typically the hydrochloride.Enhances stability for storage and handling. google.comnih.gov
Recrystallization The crude solid is dissolved in a hot solvent and cooled to form pure crystals.High-level purification to remove soluble impurities. google.com
Derivative Formation The hydrazine is reacted to form a more stable derivative (e.g., pyrazole) for easier isolation.Circumvents stability issues during purification. nih.gov

Reactions of the Hydrazine Moiety

The hydrazine group (-NHNH2) is a potent nucleophile and is central to many of the characteristic reactions of this compound. Its reactivity is the basis for the construction of various nitrogen-containing heterocyclic systems.

Condensation Reactions with Carbonyl Compounds (e.g., Ketones, Aldehydes)

The hydrazine moiety readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction typically proceeds by nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration. youtube.com These reactions are often carried out in polar solvents like ethanol (B145695) or acetic acid and can be acid-catalyzed.

While specific studies on the condensation reactions of this compound are not extensively documented, the reactivity of the closely related 4-hydrazinylbenzenesulfonamide (B1582950) is well-established. For instance, it reacts with various substituted chalcones (α,β-unsaturated ketones) to form stable pyrazoline derivatives, which are a class of hydrazones. nih.gov This suggests that this compound would react similarly with a wide range of aldehydes and ketones to yield the corresponding hydrazones. The presence of the additional amino group at the 3-position is expected to influence the electronic properties of the aromatic ring but should not fundamentally alter the nucleophilic character of the hydrazine group in this type of reaction.

Table 1: Representative Condensation Reactions of Hydrazine Derivatives with Carbonyl Compounds

Hydrazine DerivativeCarbonyl CompoundProduct TypeReference
4-HydrazinylbenzenesulfonamideSubstituted ChalconesPyrazoline nih.gov
PhenylhydrazineVarious AldehydesPhenylhydrazone researchgate.net
2,4-DinitrophenylhydrazineAldehydes/Ketones2,4-Dinitrophenylhydrazone youtube.com

This table presents data for analogous compounds to illustrate the expected reactivity.

Cyclization Reactions for Heterocyclic Synthesis (e.g., Pyrazoles, Triazoles)

The hydrazone intermediates formed from the condensation with carbonyl compounds are often precursors for the synthesis of five-membered heterocyclic rings like pyrazoles and triazoles.

Pyrazoles: The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classical method for pyrazole (B372694) synthesis. For example, the reaction of 4-hydrazinylbenzenesulfonamide with chalcones in refluxing acetic acid leads to the formation of 1-(4-sulfamoylphenyl)-3,5-diaryl-4,5-dihydropyrazoles. nih.gov It is highly probable that this compound would undergo analogous cyclization reactions to produce the corresponding pyrazole derivatives. The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration.

Triazoles: 1,2,4-Triazoles can be synthesized from hydrazine derivatives through various routes. One common method involves the reaction of a hydrazine with a compound containing a C=N bond, such as a nitrile or an imidate. Another approach is the cyclization of acyl- or thioacyl-substituted hydrazines. For instance, the reaction of a hydrazine with an isothiocyanate yields a thiosemicarbazide, which can then be cyclized to a triazole. While specific examples with this compound are scarce, the general reactivity of the hydrazine group suggests its utility in the synthesis of 3-amino-1,2,4-triazoles, which are known for a wide range of biological activities. nih.govnih.gov

Table 2: Heterocyclic Synthesis from Hydrazine Derivatives

Starting HydrazineReagent(s)Heterocyclic ProductReference
4-HydrazinylbenzenesulfonamideChalconesPyrazole nih.gov
Hydrazine HydrateCyanamide, Formic Acid1,2,4-Triazole google.com
HydrazinecarbothioamideVarious amines, Formic acid equivalent1,2,4-Triazole nih.gov

This table presents data for analogous compounds to illustrate the expected reactivity.

Oxidation and Reduction Pathways

The hydrazine moiety can participate in both oxidation and reduction reactions.

Oxidation: Hydrazines can be oxidized to various products, including diazenes (R-N=N-H) and, under stronger conditions, can lead to the cleavage of the N-N bond. The specific products depend on the oxidizing agent and the reaction conditions. For instance, mild oxidizing agents might convert the hydrazine to a diazonium salt, which is a versatile intermediate in organic synthesis.

Reduction: The reduction of the hydrazine group is less common but can be achieved using strong reducing agents. However, a more relevant reduction pathway in the context of related compounds involves the one-electron reduction of heterocyclic derivatives. For example, the reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxide, a compound with a related triazine core, is a key step in its biological activity, leading to the formation of a DNA-damaging radical species. nih.govnih.gov While this is not a direct reduction of a hydrazine, it highlights the importance of redox processes in the chemistry of nitrogen-containing aromatic compounds.

Reactions of the Aromatic Amino Group

The aromatic amino group (-NH2) at the 3-position is also a key site of reactivity, influencing the properties of the aromatic ring and participating in various substitution reactions.

Acylation and Alkylation Reactions

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The acylation of the amino group can be used to introduce a variety of functional groups and to modify the electronic and steric properties of the molecule.

Alkylation: Alkylation of the aromatic amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process. In a study on a related compound, 3-amino-4-hydroxybenzenesulfonamide (B74053), alkylation was performed on a derivative of the molecule using ethyl iodide in DMSO. nih.gov This suggests that the amino group of this compound could also be selectively alkylated under appropriate conditions.

Electrophilic Aromatic Substitution Patterns

The benzene ring of this compound is substituted with three groups: an amino group (-NH2), a hydrazinyl group (-NHNH2), and a sulfonamide group (-SO2NH2). The directing effects of these substituents will determine the position of further electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Amino group (-NH2): This is a strongly activating, ortho-, para-directing group.

Hydrazinyl group (-NHNH2): This is also an activating, ortho-, para-directing group.

Sulfonamide group (-SO2NH2): This is a deactivating, meta-directing group.

The combined effect of these groups makes the prediction of the exact substitution pattern complex. The two activating groups (-NH2 and -NHNH2) are positioned ortho to each other, which will strongly activate the positions ortho and para to them. The deactivating sulfonamide group is para to the amino group and meta to the hydrazinyl group.

Given the positions of the existing substituents, the most likely positions for electrophilic attack would be ortho to the amino group (position 2) and ortho to the hydrazinyl group (position 5). The position ortho to the amino group (position 2) is also meta to the sulfonamide, while the position ortho to the hydrazinyl group (position 5) is also meta to the sulfonamide. The powerful activating effects of the amino and hydrazinyl groups are expected to dominate over the deactivating effect of the sulfonamide group, directing incoming electrophiles to the available ortho and para positions. masterorganicchemistry.com

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting Effect
-NH2Strongly ActivatingOrtho, Para
-NHNH2ActivatingOrtho, Para
-SO2NH2DeactivatingMeta

Reactivity of the Sulfonamide Moiety

The sulfonamide group (–SO₂NH₂) is a critical pharmacophore that influences the biological activity and physicochemical properties of many drug molecules. Its reactivity is primarily centered around the nitrogen atom and the acidic nature of the sulfonamide protons.

The nitrogen atom of the sulfonamide group can undergo substitution reactions, most notably N-alkylation and N-acylation. These reactions are crucial for the synthesis of a diverse range of derivatives with modified biological activities and pharmacokinetic profiles.

N-Alkylation: The N-alkylation of sulfonamides typically requires a base to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion, which then reacts with an alkylating agent. The presence of electron-donating groups on the benzene ring, such as the amino and hydrazinyl groups in this compound, is expected to increase the electron density on the ring. This can subtly influence the acidity of the sulfonamide protons and the nucleophilicity of the resulting anion.

In general, the N-alkylation of aryl sulfonamides can be achieved using various alkyl halides or alcohols under basic conditions. Catalytic systems, such as those employing manganese or iridium, have been developed to facilitate the N-alkylation of sulfonamides with alcohols, offering a greener alternative to traditional methods. acs.orgrsc.org For instance, manganese-catalyzed N-alkylation of various aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols has been shown to proceed in excellent yields. acs.org Iron(II) chloride has also been utilized as a catalyst for the N-alkylation of sulfonamides with benzylic alcohols. ionike.com

Table 1: Examples of N-Alkylation Reactions of Aryl Sulfonamides

Sulfonamide Reactant Alkylating Agent Catalyst/Base Product Yield (%) Reference
p-Toluenesulfonamide Benzyl alcohol [Mn(I) PNP pincer precatalyst] / K₂CO₃ N-Benzyl-p-toluenesulfonamide >99 acs.org
p-Toluenesulfonamide 1-Butanol [Mn(I) PNP pincer precatalyst] / K₂CO₃ N-Butyl-p-toluenesulfonamide 90 acs.org
4-Methoxybenzenesulfonamide Benzyl alcohol [Mn(I) PNP pincer precatalyst] / K₂CO₃ N-Benzyl-4-methoxybenzenesulfonamide >99 acs.org

This table presents data from studies on analogous compounds to illustrate the general reactivity for N-alkylation of aryl sulfonamides.

N-Acylation: The N-acylation of sulfonamides is another important transformation that leads to the formation of N-acylsulfonamides. These derivatives are of significant interest in medicinal chemistry. The reaction typically involves the treatment of the sulfonamide with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base. A tandem acylation-Smiles rearrangement has been reported for the reaction of electron-poor and heterocyclic sulfonamides with phenylacetyl chlorides, yielding benzhydryl derivatives. acs.org

The sulfonamide group possesses acidic protons on the nitrogen atom, allowing it to act as a Brønsted acid. The pKa of the sulfonamide group is a critical parameter that influences its ionization state at physiological pH, which in turn affects its ability to bind to biological targets and its pharmacokinetic properties.

The acidity of the sulfonamide NH is influenced by the electronic nature of the substituents on the aryl ring. nih.gov Electron-withdrawing groups generally increase the acidity (lower the pKa) by stabilizing the resulting sulfonamidate anion, while electron-donating groups tend to decrease the acidity (raise the pKa). In the case of this compound, the presence of two electron-donating groups (amino and hydrazinyl) would be expected to make the sulfonamide protons less acidic compared to unsubstituted benzenesulfonamide.

Theoretical studies on various biologically active sulfonamides have shown that their pKa values can vary over a wide range. nih.gov For example, the calculated pKa values for a range of sulfonamides varied from 5.9 to 12.6. nih.gov The pKa of the parent sulfanilamide (B372717) is approximately 10.1. researchgate.net Given the electronic contributions of the amino and hydrazinyl groups, the pKa of the sulfonamide in this compound is likely to be in the higher end of the typical range for aryl sulfonamides.

Table 2: pKa Values of Selected Sulfonamides

Compound pKa Reference
Sulfanilamide 10.1 researchgate.net
Acetazolamide 7.4 researchgate.net
Methazolamide 5.9 (calculated) nih.gov
Dorzolamide 8.5 (sulfonamide group) researchgate.net

This table provides pKa values for a selection of sulfonamides to illustrate the range of acidity observed in this class of compounds.

The acidic nature of the sulfonamide is fundamental to its role in many biological contexts, particularly in its function as a zinc-binding group in metalloenzyme inhibitors like carbonic anhydrase inhibitors. The deprotonated sulfonamidate anion coordinates to the zinc ion in the active site of these enzymes.

Advanced Spectroscopic and Structural Characterization of 3 Amino 4 Hydrazinylbenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. For 3-Amino-4-hydrazinylbenzenesulfonamide and its derivatives, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of related aromatic amines and hydrazines, the protons on the aromatic ring typically appear as multiplets in the downfield region, generally between 6.0 and 8.0 ppm. The chemical shifts are influenced by the electronic effects of the substituents. The amino (-NH₂) and hydrazinyl (-NHNH₂) protons are often observed as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes. For instance, in phenylalanine hydrazones, the NH proton signal can appear between δ 9.93 and 10.70 ppm. mdpi.com

The ¹³C NMR spectrum provides insight into the carbon framework. The aromatic carbons exhibit signals in the range of 110-160 ppm. The carbon atoms directly attached to the nitrogen and sulfur atoms will show characteristic shifts influenced by the electronegativity of these heteroatoms. For example, in some triazole derivatives, the carbon of a C=N bond can appear around 142.92–144.36 ppm. mdpi.com In related benzimidazole (B57391) derivatives, ¹³C NMR signals have been instrumental in confirming the proposed molecular formula. researchgate.net

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial in definitively assigning the proton and carbon signals of this compound, especially for the unambiguous assignment of the aromatic protons and carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Functional Groups

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic C-H6.0 - 8.0110 - 150
Amino (-NH₂)Variable (broad)-
Hydrazinyl (-NHNH₂)Variable (broad)-
Aromatic C-N-130 - 150
Aromatic C-S-120 - 145

Note: The data in this table is representative and based on general values for these functional groups in various organic molecules.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group and the hydrazinyl group would appear in the region of 3200-3500 cm⁻¹. These bands are often broad due to hydrogen bonding. The sulfonamide group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the S=O stretches usually show strong signals. The symmetric S=O stretch is particularly prominent in the Raman spectrum. The study of related compounds like 3-chloro-4-methoxybenzaldehyde (B1194993) has demonstrated the utility of combining FT-Raman and IR spectroscopy with theoretical calculations for a complete vibrational assignment. nih.gov In complex structures like ammoniovoltaite, both IR and Raman spectra show a multitude of bands corresponding to the various structural fragments. mdpi.com

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupInfrared (IR) Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
Amino/Hydrazinyl3200 - 3500WeakN-H Stretch
Aromatic C-H> 3000StrongC-H Stretch
Aromatic C=C1450 - 1600StrongC=C Stretch
Sulfonamide S=O1300 - 1350ModerateAsymmetric Stretch
Sulfonamide S=O1140 - 1160StrongSymmetric Stretch
Sulfonamide S-N900 - 950ModerateS-N Stretch

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₆H₉N₃O₂S), the exact mass can be calculated with high precision. This experimental value would then be compared to the theoretical mass calculated from the isotopic masses of its constituent atoms. For instance, the hydrochloride salt of the related compound 4-Hydrazinylbenzenesulfonamide (B1582950) has a calculated exact mass of 223.0182254 Da. nih.gov Such precise measurements are invaluable for confirming the identity of newly synthesized compounds or for identifying unknown substances.

X-ray Crystallography for Solid-State Structural Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π → π* transitions of the benzene ring and n → π* transitions involving the heteroatom lone pairs. The absorption maxima (λmax) are sensitive to the nature and position of substituents on the aromatic ring.

Studies on derivatives of 3-amino-4-hydroxybenzenesulfonic acid show absorption spectra with maxima that are influenced by substituents. researchgate.net For instance, the introduction of different groups can shift the absorption bands. Theoretical calculations on aromatic amino acids have shown that the UV absorption peak for tyrosine is around 275 nm and for tryptophan is at 277 nm. nih.govnih.gov The UV-Vis spectrum of this compound would likely show characteristic bands in the 250-350 nm range.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and environment. In some cases, derivatives of 3-amino-4-hydroxybenzenesulfonic acid have been shown to exhibit selective fluorescence. researchgate.net The fluorescence of a molecule can be influenced by factors such as intramolecular charge transfer and the presence of electron-donating or electron-withdrawing groups. researchgate.net For example, in some phenylalanine hydrazones, the emission wavelength is clearly influenced by the nature of the substituent on the phenyl ring. mdpi.com An investigation into the fluorescence properties of this compound would provide valuable information about its excited state and electronic characteristics.

Computational Chemistry and Theoretical Studies of 3 Amino 4 Hydrazinylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. For benzenesulfonamide (B165840) derivatives, these calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

While no specific DFT studies have been published for 3-Amino-4-hydrazinylbenzenesulfonamide, research on the closely related compound, 4-hydrazinylbenzenesulfonamide (B1582950), offers valuable comparative insights. Studies on similar sulfonamides have utilized the B3LYP functional with a 6-31G(d,p) basis set to optimize the molecular geometry and analyze electronic properties. nih.gov For 4-hydrazinylbenzenesulfonamide, the calculated HOMO and LUMO energies are crucial in determining the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between these orbitals is a key indicator of chemical reactivity. nih.gov

The molecular electrostatic potential (MEP) map is another critical output of quantum chemical calculations. It visualizes the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). In substituted benzenesulfonamides, the negative potential is typically localized over the oxygen atoms of the sulfonamide group and the nitrogen atoms, indicating these as likely sites for interaction with electrophiles. nih.gov

Table 1: Representative Quantum Chemical Data for a Related Benzenesulfonamide Derivative

ParameterValueMethod/Basis Set
HOMO Energy-0.223 a.u.B3LYP/6-31G(d,p)
LUMO Energy-0.027 a.u.B3LYP/6-31G(d,p)
Energy Gap (ΔE)0.196 a.u.B3LYP/6-31G(d,p)
Dipole Moment5.98 DebyeB3LYP/6-31G(d,p)

Note: Data is for a structurally similar compound and serves as an illustrative example. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound, particularly the rotation around the C-S and C-N bonds, is a key determinant of its three-dimensional shape and potential interactions with other molecules. Conformational analysis aims to identify the most stable conformers (low-energy states) of the molecule. This is often achieved by systematically rotating dihedral angles and calculating the corresponding energy using computational methods.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely mechanism, including the structures of transition states and intermediates. For this compound, theoretical studies could explore various reactions, such as the formation of Schiff bases from the amino or hydrazinyl groups. nih.gov

For example, the condensation reaction of the hydrazinyl group with an aldehyde or ketone to form a hydrazone is a common transformation. nih.gov Theoretical calculations could model the reaction pathway, determine the activation energies for each step, and predict the structure of the transition state. This information is invaluable for optimizing reaction conditions and understanding the factors that control the reaction's outcome.

Prediction of Spectroscopic Parameters

Quantum chemical methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, theoretical calculations could provide predictions for:

Vibrational Spectra (IR and Raman): By calculating the vibrational frequencies and their corresponding intensities, a theoretical infrared and Raman spectrum can be generated. This can aid in the assignment of experimental spectral bands to specific molecular vibrations.

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts can be compared to experimental NMR data to confirm the molecular structure. umn.edu

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data (Illustrative)

SpectroscopyPredicted ParameterComputational Method
IRVibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP/6-311++G(d,p))
¹³C NMRChemical Shifts (ppm)GIAO-DFT
UV-VisExcitation Energies (nm)TD-DFT

Note: These are examples of predictable parameters. Actual values would require specific calculations for this compound.

Structure-Property Relationship Studies (excluding clinical implications)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound and its hypothetical derivatives, QSPR models could be developed to predict properties such as:

Solubility: How the molecule's structure influences its ability to dissolve in different solvents.

Lipophilicity (logP): A measure of a molecule's partitioning between an oily and an aqueous phase, which is important in various chemical applications.

Electronic Properties: How substitutions on the aromatic ring or the functional groups affect the electronic characteristics of the molecule.

By generating a set of virtual derivatives of this compound and calculating various molecular descriptors (e.g., topological, electronic, steric), a QSPR model can be built. This model could then be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with specific desired characteristics.

Article on "this compound" Cannot Be Generated Due to Lack of Scientific Data

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no specific, verifiable information on the chemical compound "this compound." The search did not yield any data regarding its synthesis, properties, or applications in chemical research, materials science, or coordination chemistry.

The investigation consistently retrieved information for structurally related but distinct compounds, including:

4-Hydrazinylbenzenesulfonamide : This compound, which lacks the amino group at the 3-position, is a known intermediate in organic synthesis. nih.govcymitquimica.comgoogle.comgoogle.comlgcstandards.com It is used, for example, in the preparation of certain pharmaceuticals and pyrazole (B372694) derivatives. nih.govlgcstandards.com Its CAS number is 4392-54-5. cymitquimica.com

3-Amino-4-hydroxybenzenesulfonamide (B74053) : This compound features a hydroxyl group instead of a hydrazinyl group at the 4-position and is used as a reagent in the synthesis of other chemical entities, including Schiff bases and potential therapeutic agents. nih.gov

4-Amino-3-hydrazino-1,2,4-triazol-5-thiol : This is a heterocyclic compound with a different core structure and has been investigated for its potential as an energetic material. chemicalbook.comresearchgate.net

As the user's request strictly requires that the generated content focus solely on "this compound" and adhere to a specific outline detailing its applications, the absence of any dedicated research on this molecule makes it impossible to generate a scientifically accurate and informative article. To fulfill the instructions, any discussion of related compounds would be outside the specified scope.

Therefore, no article can be provided for the subject "this compound" at this time.

Applications of 3 Amino 4 Hydrazinylbenzenesulfonamide in Chemical Research

Coordination Chemistry

Ligand Properties for Transition Metal Complex Formation

A detailed analysis of the ligand properties of 3-Amino-4-hydrazinylbenzenesulfonamide for transition metal complex formation cannot be provided at this time due to the absence of published research on this topic.

Investigation of Metal-Ligand Interactions

Specific research findings on the investigation of metal-ligand interactions for this compound are not available in the current body of scientific literature.

Emerging Research Frontiers and Future Prospects for 3 Amino 4 Hydrazinylbenzenesulfonamide

Exploration of Novel Synthetic Applications

The unique arrangement of an amino group, a hydrazinyl moiety, and a sulfonamide function on a benzene (B151609) ring makes 3-Amino-4-hydrazinylbenzenesulfonamide a highly versatile building block for organic synthesis. While specific research on this compound is nascent, the reactivity of its constituent functional groups suggests a wealth of potential applications.

The hydrazinyl group is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form hydrazones. This reactivity is a gateway to a vast array of heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can yield pyrazoles, a class of compounds renowned for their diverse pharmacological activities. A study on the synthesis of pyrazole-based benzene sulfonamides utilized 4-hydrazinobenzenesulfonamide hydrochloride, a related precursor, which was reacted with chalcones in refluxing acetic acid to produce various substituted pyrazoles. nih.gov This suggests a similar pathway could be employed for this compound to generate novel pyrazole (B372694) derivatives.

Furthermore, the amino group on the aromatic ring can be readily diazotized and subsequently subjected to a variety of transformations, including Sandmeyer-type reactions to introduce a wide range of substituents. This opens up possibilities for creating libraries of diverse derivatives for high-throughput screening. The synthesis of new N-hydrazino acetyl-sulphonamides has been achieved through the condensation of sulphonamides with chloroacetyl chloride, followed by amination with hydrazine (B178648) hydrate (B1144303), highlighting another potential synthetic route for modification. nih.gov

The exploration of this compound in the synthesis of novel β-lactams is another promising avenue. Research on 3-amino-4-substituted monocyclic β-lactams has shown that hydrazine hydrate can be effectively used for the deprotection of a phthalimido group, a common protecting group in β-lactam synthesis. nih.gov This indicates the compatibility of the hydrazinyl moiety with reaction conditions used in the synthesis of these important antibacterial agents.

Advanced Characterization Techniques for Complex Derivatives

As the synthesis of novel derivatives of this compound progresses, the use of advanced characterization techniques will be paramount to elucidate their complex three-dimensional structures and to understand their chemical and physical properties.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including 2D techniques such as COSY, HSQC, and HMBC, will be essential for the unambiguous assignment of proton and carbon signals, especially in complex heterocyclic derivatives. For instance, in the characterization of novel 1,3,5-triazinyl-substituted benzenesulfonamide (B165840) conjugates, ¹H- and ¹³C-NMR, alongside HPLC-DAD/MS and IR spectral analyses, were crucial for confirming the structures and purities of the synthesized compounds. semanticscholar.org

X-ray crystallography will play a pivotal role in determining the precise solid-state structures of these molecules and their complexes with biological targets. In a study on novel derivatives of the related 3-amino-4-hydroxybenzenesulfonamide (B74053), the crystal structures of a compound complexed with carbonic anhydrase I and II were successfully determined, providing critical insights into its binding mode. nih.gov

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), will be indispensable for confirming the elemental composition of newly synthesized compounds. Techniques such as electrospray ionization (ESI) are routinely used for the characterization of sulfonamide derivatives. nih.gov

The following table summarizes the characterization data for a related sulfonamide derivative, showcasing the types of data that would be crucial for characterizing new derivatives of this compound.

Technique Observed Data for N-(2,4-Dimethoxybenzyl)-1-(4-(methylsulfonyl)phenyl)methanimine Reference
¹H NMR (400 MHz, DMSO-d₆)δ 8.51 (s, 1H), 8.00 (m, 4H), 7.16 (d, J = 8.3 Hz, 1H), 6.58 (d, J = 2.4 Hz, 1H), 6.51 (dd, J = 8.3, 2.4 Hz, 1H), 4.72 (s, 2H), 3.79 (s, 3H), 3.76 (s, 3H), 3.25 (s, 3H) nih.gov
¹³C NMR (100 MHz, CDCl₃)δ 160.40, 159.59, 158.40, 141.76, 141.24, 130.37, 128.93, 127.63, 119.01, 104.21, 98.57, 59.13, 55.41, 44.46 nih.gov
HRMS (ESI+) m/zcalc. for C₁₇H₁₉NO₄S 333.1035, found [M + H]⁺ 334.1104 nih.gov

Computational Design of New Materials Incorporating the Compound

Computational chemistry and molecular modeling are poised to accelerate the discovery and optimization of new materials derived from this compound. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of novel derivatives, offering insights into their reactivity, stability, and potential applications.

In the context of medicinal chemistry, molecular docking simulations can be a powerful tool to predict the binding affinity and orientation of these compounds within the active sites of therapeutic targets. For example, docking studies of pyrazole-based benzenesulfonamides with various isoforms of human carbonic anhydrase have been used to rationalize their inhibitory activity and to guide the design of more potent and selective inhibitors. nih.gov These studies revealed key binding interactions with amino acid residues in the enzyme's active site. nih.gov

Structure-activity relationship (SAR) studies, supported by computational modeling, will be crucial. For instance, the lipophilicity (LogP) of a compound is a key parameter influencing its pharmacokinetic properties. Computational tools can predict such properties for virtual libraries of derivatives, helping to prioritize synthetic efforts. In a study of sulfonyl hydrazones, calculated LogP values were used to assess their potential to penetrate biological membranes. nih.gov

The following table presents data from a docking study of a pyrazole-based benzenesulfonamide inhibitor, illustrating the type of computational insights that can guide the design of new therapeutic agents based on the this compound scaffold.

Enzyme Isoform Key Interacting Residues Reference
hCAXIILeu1198, Thr1199, His1094, Phe1131 nih.gov
hCAIXVal121, Thr200, Pro203, Gln71 nih.gov

Interdisciplinary Research Potential

The unique chemical architecture of this compound makes it a fertile ground for interdisciplinary research, bridging chemistry, biology, and materials science.

In medicinal chemistry , the sulfonamide group is a well-established pharmacophore, known for its role in carbonic anhydrase inhibitors. nih.gov The presence of the amino and hydrazinyl groups provides handles for the introduction of diverse chemical moieties, enabling the tuning of pharmacological properties to target a range of diseases. Research on related sulfonamide-hydrazone hybrids has shown promising antimicrobial and antimycobacterial activities. nih.govresearchgate.net This suggests that derivatives of this compound could be explored as novel antibacterial, antifungal, or even anticancer agents. nih.gov

In materials science , the compound's structure is reminiscent of precursors used in the synthesis of azo dyes. The diazotization of the amino group followed by coupling with various aromatic compounds could lead to the development of novel colorants with specific properties. The synthesis of derivatives of "Acid Alizarin Violet N" from 3-amino-4-hydroxybenzenesulfonamide precursors highlights this potential application. umn.edu

The field of supramolecular chemistry could also benefit from this compound. The multiple hydrogen bond donors and acceptors present in the molecule could be exploited to construct complex, self-assembling architectures with interesting photophysical or catalytic properties.

The convergence of these diverse research areas underscores the significant potential of this compound as a platform for scientific innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.